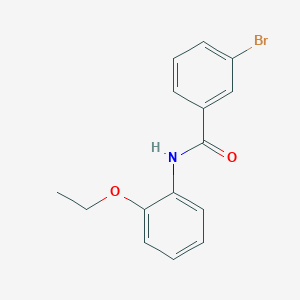

3-bromo-N-(2-ethoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14BrNO2 |

|---|---|

Molecular Weight |

320.18 g/mol |

IUPAC Name |

3-bromo-N-(2-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H14BrNO2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

YNOKHXXEOXKHOU-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo N 2 Ethoxyphenyl Benzamide and Analogues

Strategies for the Construction of the Benzamide (B126) Core

The formation of the benzamide linkage is a cornerstone of this synthesis, for which several reliable methods have been developed. These can be broadly categorized into amide coupling reactions and, to a lesser extent, Friedel-Crafts acylations.

Amide Coupling Reactions: Classical and Modern Approaches

Amide coupling reactions represent the most common and versatile strategy for the synthesis of benzamides. These methods involve the reaction of a carboxylic acid derivative with an amine.

The direct condensation of a benzoic acid with an aniline (B41778) derivative is a widely used method that typically requires an activating agent to convert the carboxylic acid into a more reactive species. In the context of synthesizing 3-bromo-N-(2-ethoxyphenyl)benzamide, this would involve the coupling of 3-bromobenzoic acid with 2-ethoxyaniline.

Modern coupling agents have significantly improved the efficiency and scope of this reaction. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective, particularly for more challenging couplings.

The general procedure involves dissolving the 3-bromobenzoic acid, 2-ethoxyaniline, and the coupling agent in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724). A base, typically a tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction.

Table 1: Representative Conditions for Amide Coupling of 3-Bromobenzoic Acid and 2-Ethoxyaniline

| Coupling Agent | Additive | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| EDC | HOBt | DIPEA | DMF | 85-95 |

| DCC | - | - | DCM | 70-90 |

| HATU | - | DIPEA | DMF | 90-98 |

| BOP | - | TEA | CH3CN | 88-96 |

An alternative and often more rapid method for forming the amide bond is the acylation of an amine with a benzoyl chloride. For the synthesis of the target compound, this would involve the reaction of 2-ethoxyaniline with 3-bromobenzoyl chloride. This method, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction is generally performed in a two-phase system of an organic solvent (like DCM or diethyl ether) and an aqueous solution of a base (like sodium hydroxide (B78521) or sodium bicarbonate), or in a single organic solvent with a tertiary amine base. Microwave-assisted synthesis has also been shown to be a rapid and efficient method for this transformation, often leading to high yields in a very short time. nih.gov

Table 2: Conditions for Acylation of 2-Ethoxyaniline with 3-Bromobenzoyl Chloride

| Base | Solvent | Method | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine (B92270) | DCM | Conventional | 80-90 | - |

| Triethylamine | Acetonitrile | Conventional | 85-95 | - |

| - | - | Microwave (solvent-free) | >90 | nih.gov |

Friedel-Crafts Acylation in Benzamide Synthesis

While less common for the direct synthesis of N-substituted benzamides, Friedel-Crafts acylation can, in principle, be a route to constructing the benzamide core. However, amides are generally not effective acylating agents in traditional Friedel-Crafts reactions due to the deactivating effect of the nitrogen lone pair. More recent studies have shown that under superacidic conditions, amides can be activated to act as electrophiles. This approach is more of academic interest and less practical for the routine synthesis of specific benzamides like this compound compared to the more established amide coupling methods.

Introduction and Functionalization of Bromine Substituents

The introduction of the bromine atom onto the benzamide structure can be achieved either by starting with a pre-brominated precursor, such as 3-bromobenzoic acid, or by brominating a pre-formed benzamide.

Regioselective Bromination of Benzamide Precursors

If the synthesis starts with N-(2-ethoxyphenyl)benzamide, a subsequent bromination step is required. The regioselectivity of the bromination is directed by the substituents on the two aromatic rings. The amide linkage is an ortho-, para-directing group for the aniline ring and a meta-directing group for the benzoyl ring. The ethoxy group on the aniline ring is a strong ortho-, para-directing group.

To achieve the desired 3-bromo substitution on the benzoyl ring, it is synthetically more straightforward to start with 3-bromobenzoic acid or 3-bromobenzoyl chloride. Direct bromination of N-(2-ethoxyphenyl)benzamide would likely lead to a mixture of products, with bromination occurring on the more activated ethoxy-substituted aniline ring.

However, if one were to attempt the regioselective bromination of a benzanilide (B160483) precursor, specific reagents and conditions would be necessary to favor bromination on the desired ring. Electrophilic brominating agents such as N-bromosuccinimide (NBS) are commonly used. The choice of solvent can also influence the regioselectivity of the reaction. For instance, bromination of activated aromatic compounds with NBS in solvents like acetonitrile or carbon tetrachloride can provide good yields of the brominated products. sigmaaldrich.com

Table 3: Reagents for Regioselective Bromination of Aromatic Compounds

| Brominating Agent | Solvent | Typical Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to room temperature |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Room temperature, often with an initiator |

| Bromine (Br2) | Acetic Acid | Room temperature |

Synthetic Routes for Brominated Aromatic Intermediates

The primary brominated aromatic intermediate required for the synthesis of the target compound is 3-bromobenzoyl chloride. This acyl chloride is a reactive precursor that readily participates in amide bond formation. The most common and direct laboratory-scale method for its preparation is from 3-bromobenzoic acid.

This conversion is a standard nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride atom. Thionyl chloride (SOCl₂) is frequently employed for this transformation, as it serves as both the chlorinating agent and, in some cases, the solvent. The reaction proceeds by converting the carboxylic acid into a more reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

A typical laboratory procedure involves heating 3-bromobenzoic acid in an excess of thionyl chloride. For instance, a solution of 3-bromobenzoic acid in thionyl chloride can be heated to around 70-90°C for several hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude 3-bromobenzoyl chloride, often as a pale yellow oil or solid.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 3-Bromobenzoic acid | Thionyl chloride | Heat (70-90°C), Stirring | 3-Bromobenzoyl chloride | ~90-93% | |

| Benzoyl chloride | Bromine | Not specified | 3-Bromobenzoyl chloride | - |

This table presents common synthetic routes for 3-bromobenzoyl chloride.

Incorporation of the 2-ethoxyphenyl Moiety

The second key component of the target molecule is the 2-ethoxyphenylamine moiety. This requires the synthesis of the precursor 2-ethoxyaniline and its subsequent coupling to the brominated aromatic intermediate.

2-Ethoxyaniline, also known as o-phenetidine, is the primary ethoxylated precursor. innospk.comstenutz.eu It is a liquid at room temperature with a boiling point between 231-233°C. innospk.comsigmaaldrich.com The most direct synthesis route involves the reduction of the corresponding nitro compound, 2-ethoxynitrobenzene. innospk.com This reduction can be accomplished through several methods, including catalytic hydrogenation using precious-metal catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere or by using reducing agents like iron powder in the presence of an acid, such as ammonium (B1175870) chloride in an ethanol/water mixture. innospk.comgoogle.com

| Starting Material | Reagent/Catalyst | Conditions | Product | Reference |

| 2-Ethoxynitrobenzene | Iron powder, Ammonium chloride | Ethanol/Water, Reflux | 2-Ethoxyaniline | google.com |

| 2-Ethoxynitrobenzene | 10% Palladium-carbon, H₂ | Ethanol/THF, Room Temp. | 2-Ethoxyaniline | innospk.comgoogle.com |

This table outlines established methods for the synthesis of 2-ethoxyaniline.

The formation of the final product, this compound, is achieved by forming an amide bond between 3-bromobenzoyl chloride and 2-ethoxyaniline. This type of reaction is a nucleophilic acyl substitution. jk-sci.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable amide linkage and releasing hydrogen chloride (HCl) as a byproduct. youtube.com

A widely used method for this type of acylation is the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.org This procedure is typically performed under basic conditions, often using a two-phase system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (such as sodium hydroxide solution). organic-chemistry.orgwikipedia.org The base neutralizes the HCl generated during the reaction, preventing it from protonating the unreacted amine and thereby stopping the reaction. youtube.comorganic-chemistry.org This drives the equilibrium towards the product side, optimizing the yield. organic-chemistry.org

The general reaction is as follows: BrC₆H₄COCl + H₂NC₆H₄OC₂H₅ → BrC₆H₄CONHC₆H₄OC₂H₅ + HCl

Optimization of Reaction Conditions and Yields in Academic Synthesis

To maximize the yield and purity of this compound, careful optimization of the reaction conditions, including the catalytic system, solvent, and temperature, is crucial.

In the context of the Schotten-Baumann acylation, the base is a critical component of the catalytic system. While strong inorganic bases like NaOH are common, organic bases such as pyridine or triethylamine (Et₃N) can also be used, particularly in homogenous, aprotic solvent systems. jk-sci.com Pyridine can act as a nucleophilic catalyst in addition to being an acid scavenger. The choice of base can influence reaction rates and the formation of side products. For some amide bond formations, Lewis acids have also been explored as catalysts to activate the acyl chloride. jk-sci.com

To control the high reactivity of some aromatic amines in other types of reactions like electrophilic substitution, the amino group can be "protected" via acetylation. pearson.comncert.nic.in This involves converting the amine to an amide (e.g., an acetanilide), which moderates the activating effect of the nitrogen's lone pair. ncert.nic.in While the primary synthesis of this compound involves direct coupling, this principle of modulating amine reactivity is a key strategy in the broader synthesis of complex aromatic compounds.

The choice of solvent is paramount in benzamide synthesis. In the Schotten-Baumann reaction, a biphasic system helps to separate the reactants in the organic phase from the base in the aqueous phase, which can minimize the hydrolysis of the reactive acyl chloride. wikipedia.orgrsc.org The solubility of the starting materials and the final product in the chosen solvent system also affects reaction efficiency and ease of purification. acs.orgmdpi.com Studies on benzamide solubility show that binary solvent mixtures can be used to enhance solubility. acs.org For other acylation reactions, aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile are common choices. google.com

Temperature control is essential for managing the reaction rate and preventing side reactions. The acylation of amines is often an exothermic process. globalconference.info Therefore, reactions are frequently initiated at a low temperature, such as in an ice bath at 0°C, with the acyl chloride being added dropwise to the amine solution. orgsyn.org After the initial addition, the reaction mixture may be allowed to warm to room temperature and stirred for several hours to ensure completion. orgsyn.org This controlled temperature profile ensures the reaction proceeds smoothly without the thermal degradation of reactants or products. In some cases, heating under reflux may be required to drive the reaction to completion, particularly with less reactive starting materials. google.com

Purification Techniques for Research-Grade Compounds

The isolation and purification of this compound to a standard suitable for research applications is a critical step following its synthesis. The primary goal is to remove unreacted starting materials, catalysts, solvents, and byproducts. The choice of purification method is dictated by the physical and chemical properties of the compound and the nature of the impurities.

Commonly employed techniques for the purification of benzamide derivatives include:

Crystallization: This is a widely used and effective technique for purifying solid compounds. tandfonline.comtandfonline.com The selection of an appropriate solvent system is crucial. The ideal solvent will dissolve the crude product at an elevated temperature but will have limited solubility for the compound at lower temperatures, allowing for the formation of pure crystals upon cooling. For benzamides, solvents like hexane (B92381) are often employed for crystallization. tandfonline.com The process is efficient for removing impurities that have different solubility profiles from the target compound.

Flash Chromatography: For mixtures that are not easily separated by crystallization, flash chromatography over a silica (B1680970) gel stationary phase is a standard procedure. tandfonline.com A suitable eluent system, often a mixture of non-polar and polar solvents, is used to separate the components of the crude product based on their differential adsorption to the silica gel. The polarity of the eluent is optimized to achieve a good separation between the desired product and any impurities. For benzamide synthesis, dichloromethane has been used as an eluent. tandfonline.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications or when compounds have very similar retention factors, preparative TLC can be an effective method. The crude mixture is applied as a band onto a larger TLC plate, and after development, the band corresponding to the pure product is scraped off and the compound is extracted with a suitable solvent.

The effectiveness of the purification is typically monitored by analytical techniques such as thin-layer chromatography (TLC), which can indicate the presence of impurities. tandfonline.com Further characterization to confirm the purity and identity of the final product is carried out using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzamides to minimize environmental impact. researchgate.net These approaches focus on the use of less hazardous chemicals, the reduction of waste, and the development of more energy-efficient processes.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Solvent-Free and Catalyst-Free Reactions: A significant advancement in green benzamide synthesis is the development of methods that proceed without the need for solvents or catalysts. tandfonline.com For instance, the N-benzoylation of anilines has been achieved by reacting the amine with vinyl benzoate (B1203000) under solvent- and activation-free conditions. tandfonline.comtandfonline.com This approach not only reduces the use of potentially harmful organic solvents but also simplifies the work-up procedure, as the amide can often be isolated by simple crystallization. tandfonline.com

Use of Greener Solvents: When solvents are necessary, the focus is on selecting environmentally benign options. Water is an ideal green solvent, and research has explored its use in various organic reactions. Other solvents with a lower environmental impact are also being investigated and selected based on metrics that quantify their "greenness". mdpi.com

Catalytic Methods: The use of catalysts, particularly those that are highly efficient and can be recycled, is a cornerstone of green chemistry. For example, manganese-catalyzed reactions have been developed for the modification of primary amides, offering a more sustainable alternative to stoichiometric reagents. rsc.org These catalytic systems can operate under milder conditions and often lead to higher atom economy.

Multi-Component Reactions: Designing synthetic routes that involve the simultaneous combination of three or more reactants in a single step, known as multi-component reactions, can significantly improve efficiency and reduce waste. nih.gov This approach has been successfully used for the synthesis of various benzamide derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms.

In the ¹H NMR spectrum of 3-bromo-N-(2-ethoxyphenyl)benzamide, each unique proton in the molecule will produce a distinct signal. The spectrum is expected to show signals corresponding to the aromatic protons on both benzene (B151609) rings, the protons of the ethoxy group, and the amide proton.

The protons on the 3-bromobenzoyl moiety are expected to appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the bromine atom and the proton ortho to the carbonyl group will be significantly influenced by these substituents. Similarly, the four protons of the 2-ethoxyphenyl group will resonate in the aromatic region, with their chemical shifts influenced by the amide and ethoxy substituents.

The ethoxy group will give rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling with each other. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Amide N-H | 8.5 - 9.5 | Broad Singlet | N/A |

| Aromatic Protons | 7.0 - 8.5 | Multiplet | N/A |

| Ethoxy -CH2- | 4.0 - 4.2 | Quartet | ~7.0 |

| Ethoxy -CH3- | 1.3 - 1.5 | Triplet | ~7.0 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a signal at a characteristic chemical shift.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The carbon atom attached to the bromine (C-Br) will have its chemical shift influenced by the heavy atom effect, appearing around δ 120-125 ppm. The aromatic carbons will resonate in the δ 110-150 ppm range, with the carbon attached to the ethoxy group appearing more downfield due to the oxygen's electron-withdrawing inductive effect. The two carbons of the ethoxy group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Amide C=O | 165 - 175 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 135 - 145 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-Br | 120 - 125 |

| Ethoxy -CH2- | 60 - 70 |

| Ethoxy -CH3- | 10 - 20 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also help in tracing the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the preferred conformation of the molecule, for example, by showing correlations between the amide proton and nearby protons on the aromatic rings.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the amide functional group. A sharp absorption band around 3300 cm⁻¹ would be indicative of the N-H stretching vibration. The C=O stretching vibration of the amide (Amide I band) would appear as a very strong and sharp band in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed around 1550 cm⁻¹.

Other key absorptions would include those for the aromatic C-H stretching just above 3000 cm⁻¹, the C-O stretching of the ether linkage, and the C-Br stretching, which would appear at lower frequencies.

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Amide C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1530 - 1570 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O-C Asymmetric Stretch | 1220 - 1260 | Strong |

| C-N Stretch | 1200 - 1300 | Medium |

| C-Br Stretch | 500 - 650 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While polar functional groups like C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The C-Br stretch would also be expected to give a noticeable Raman signal. The symmetric stretching of the benzene rings would also be a prominent feature. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains several chromophores—the phenyl rings and the amide group—which are expected to give rise to characteristic absorption bands.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. The benzoyl and the ethoxyphenyl moieties contain π-electron systems that will lead to strong π → π* absorptions. The amide group and the oxygen of the ethoxy group possess non-bonding electrons (n-electrons), which can undergo lower energy n → π* transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C15H14BrNO2, the calculated molecular weight is approximately 320.19 g/mol . molport.com

Upon ionization in a mass spectrometer, the molecule would form a molecular ion, and its subsequent fragmentation would be expected to occur at the most labile bonds. Key fragmentation pathways would likely involve the cleavage of the amide bond, which is a characteristic fragmentation for benzamides. This would lead to the formation of ions corresponding to the 3-bromobenzoyl cation and the 2-ethoxyphenylaminyl radical, or their respective charged and neutral counterparts. Further fragmentation could involve the loss of the bromine atom or the ethoxy group from the respective fragments.

Expected Key Fragment Ions in the Mass Spectrum of this compound:

| Fragment Description | Expected m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|

| [3-bromobenzoyl]+ | 183/185 |

| [2-ethoxyphenylamine]+• | 137 |

| [M - Br]+ | 241 |

| [M - OC2H5]+ | 275 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be able to confirm its elemental formula, C15H14BrNO2, by measuring the exact mass of the molecular ion to several decimal places. The calculated monoisotopic mass of the neutral molecule is 319.0208 Da. The exact mass of the protonated molecule [M+H]⁺ would be expected to be measured with high precision.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS analysis of this compound, the compound would typically be dissolved in a suitable solvent and introduced into the mass spectrometer. Given the presence of the amide and ethoxy groups, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, in the positive ion mode. This would result in a prominent peak at an m/z corresponding to the molecular weight plus the mass of a proton. The soft nature of ESI would likely result in minimal fragmentation, making the molecular ion peak the base peak in the spectrum.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction: Unit Cell Parameters and Space Group Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would be the first step in its structural elucidation. This experiment would determine the unit cell parameters (the dimensions a, b, and c, and the angles α, β, and γ of the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. This fundamental data is the foundation for solving the complete crystal structure. For related bromo-benzamide structures, various crystal systems and space groups have been observed, and the specific outcome for this compound would depend on its crystallization process.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks

Scientific Article on this compound Unattainable Due to Lack of Available Data

This absence of published research makes it impossible to generate a scientifically accurate and detailed article on the advanced spectroscopic and structural elucidation of this compound, as requested. Specifically, the crucial data required to populate the outlined sections on non-covalent interactions, conformational analysis, and molecular geometry in the crystalline state does not appear to be publicly available.

The requested analysis, including details on halogen bonding, π-stacking interactions, and precise geometric parameters from crystallographic studies, is contingent on experimental data that has not been published or deposited in accessible scientific repositories. Without this foundational information, any attempt to construct the specified article would be speculative and would not meet the required standards of scientific accuracy and authority.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” with the specified detailed scientific content cannot be fulfilled at this time.

Computational Chemistry and Theoretical Investigations of 3 Bromo N 2 Ethoxyphenyl Benzamide

Quantum Chemical Calculations: A Methodological Overview

While no specific data exists for 3-bromo-N-(2-ethoxyphenyl)benzamide, a standard computational investigation would typically involve the following analyses:

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

The foundational step in a computational study is the geometry optimization of the molecule. Using DFT, researchers can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This process also yields crucial information about the molecule's electronic structure, including bond lengths, bond angles, and dihedral angles.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the chosen level of theory and basis set. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The selection of an appropriate basis set is critical for balancing computational cost with the desired accuracy of the results.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO): Energy Gaps and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its tendency to participate in chemical reactions. A smaller gap generally suggests higher reactivity. From the energies of the HOMO and LUMO, various reactivity indices such as electronegativity, chemical hardness, and global electrophilicity can be calculated.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, such as hyperconjugation, and quantifies the charge transfer between different parts of the molecule. This analysis helps to understand the nature of chemical bonds and the delocalization of electron density.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can also predict various spectroscopic properties of a molecule. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecular structure and provide a deeper understanding of its spectroscopic signatures.

While the framework for a thorough computational investigation of this compound is well-established, the absence of published research in this specific area means that detailed data tables and in-depth findings remain to be generated. The application of these computational tools to this particular compound would undoubtedly provide valuable insights into its chemical behavior and potential applications.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful tools to explore the three-dimensional structure and flexibility of molecules. For this compound, these methods reveal key aspects of its conformational landscape and energetic properties.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the C(O)-N amide bond, the N-C(aryl) bond, and the C(aryl)-O bond of the ethoxy group. The relative orientation of the two aromatic rings and the amide bridge is of particular interest.

Computational studies on analogous N-aryl benzamides suggest that the most stable conformation arises from a balance between steric hindrance and electronic effects. The planarity of the amide group is generally favored to maximize resonance stabilization. However, steric clashes between the ortho-substituent on the N-phenyl ring (the ethoxy group in this case) and the carbonyl oxygen can lead to a twisted conformation.

The potential energy surface (PES) of related benzamides, such as N-methylbenzamide, has been calculated using methods like density-functional theory (DFT) and Møller-Plesset perturbation theory (MP2). These studies reveal a relatively low energy barrier for rotation around the C(sp²)-C(aryl) bond, typically in the range of 2-5 kcal/mol. For this compound, the presence of the ortho-ethoxy group is expected to influence this barrier.

A hypothetical potential energy surface for the rotation around the N-C(aryl) bond would likely show two main energy minima corresponding to syn- and anti-orientations of the ethoxy group relative to the amide proton, with the syn-conformation often being slightly more stable due to potential intramolecular hydrogen bonding between the amide N-H and the ethoxy oxygen.

| Dihedral Angle (C=O)-N-C-C(ethoxy) | Relative Energy (kcal/mol) (Hypothetical) | Conformation |

| 0° | 0.5 | Eclipsed (Transition State) |

| ~60° | 0.0 | Gauche (Energy Minimum) |

| 120° | 1.8 | Eclipsed (Transition State) |

| 180° | 0.2 | Anti (Energy Minimum) |

This table presents hypothetical relative energy values for the rotation around the N-C(aryl) bond, based on typical values for substituted N-aryl amides.

Molecular Flexibility and Rotational Barriers

The flexibility of this compound is crucial for its interaction with biological targets. The primary sources of flexibility are the rotational barriers around the key single bonds.

The rotational barrier around the amide C(O)-N bond is typically high (15-20 kcal/mol) due to its partial double bond character, leading to distinct cis and trans isomers, with the trans conformation being overwhelmingly favored in acyclic amides.

The rotational barrier around the C(sp²)-C(aryl) bond of the benzoyl group is influenced by the 3-bromo substituent. While electronic effects of the bromine atom are modest, its steric bulk can slightly increase the rotational barrier compared to an unsubstituted benzoyl ring.

Of significant interest is the rotational barrier around the N-C(aryl) bond. Studies on ortho-substituted N-aryl amides have shown that the size of the ortho-substituent has a pronounced effect on this barrier. The ethoxy group in the ortho position of the N-phenyl ring will sterically interact with the amide group, leading to a higher rotational barrier compared to an unsubstituted N-phenylbenzamide. This restricted rotation can lead to atropisomerism if the barrier is sufficiently high.

| Bond | Typical Rotational Barrier (kcal/mol) in Analogous Systems |

| Amide C(O)-N | 15 - 20 |

| Benzoyl C(sp²)-C(aryl) | 2 - 5 |

| N-C(aryl) (ortho-substituted) | 5 - 15 |

This table provides typical rotational barrier ranges based on computational studies of similar benzamide (B126) structures.

Simulation of Molecular Interactions in Various Environments

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in a vacuum, in aqueous solution, or within a protein binding site.

In an aqueous environment, the molecule's conformation will be influenced by hydrogen bonding interactions between water molecules and the amide and ethoxy groups. The hydrophobic bromine atom and phenyl rings will likely favor conformations that minimize their exposure to the polar solvent. MD simulations of similar benzamide derivatives in water have shown that the solvent can stabilize specific conformations through hydrogen bonding networks.

Simulations within a biological environment, such as the active site of an enzyme, are critical for understanding its mechanism of action. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions, that stabilize the ligand-protein complex. The flexibility of the molecule, as determined by its rotational barriers, allows it to adapt its conformation to fit the binding pocket.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for designing new, more potent analogues.

Development of QSAR Models for Predicting Biological Activities of Benzamide Analogues

QSAR models are mathematical equations that correlate the chemical features of a series of compounds with their biological activities. For benzamide analogues, various QSAR models have been developed to predict activities such as antimicrobial, anticancer, or enzyme inhibitory effects. researchgate.net

These models are typically built using a training set of compounds with known activities. The models are then validated using a separate test set to ensure their predictive power. For a series of benzamide analogues that includes this compound, a QSAR model could be developed to predict a specific biological activity. The model would take the form of an equation where the activity is a function of various calculated molecular descriptors.

A hypothetical QSAR model for a series of benzamide analogues might look like:

log(1/C) = a(logP) + b(TPSA) + c(Jurs-WNSA-1) + d

Where:

log(1/C) is the biological activity.

logP is the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

Jurs-WNSA-1 is a weighted surface area descriptor.

a, b, c, and d are coefficients determined by regression analysis.

Descriptor Calculation and Feature Selection for Structure-Property Relationships

The first step in building a QSAR model is the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical descriptors: These are derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial charges).

Constitutional descriptors: These are simple counts of atoms, bonds, rings, etc.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).

Once a large number of descriptors are calculated for a set of benzamide analogues, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity. Common feature selection methods include genetic algorithms, stepwise regression, and recursive feature elimination. The goal is to create a statistically robust model with a small number of descriptors to avoid overfitting.

| Descriptor Class | Example Descriptors for Benzamide Analogues |

| Topological | Balaban J, Zagreb indices, E-state indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Electronic | Dipole moment, Partial charges on amide N and O |

| Constitutional | Number of rotatable bonds, Number of H-bond donors/acceptors |

| Quantum-Chemical | HOMO energy, LUMO energy, Hardness |

This table lists examples of descriptor classes and specific descriptors that could be used in QSAR studies of benzamide analogues.

By understanding the relationship between these descriptors and the biological activity, researchers can rationally design new benzamide derivatives, such as modifications to the substitution pattern of this compound, with potentially improved properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a ligand.

The binding affinity, often quantified as the binding energy (ΔG), indicates the strength of the interaction between a ligand and its target. A more negative binding energy suggests a more stable and favorable interaction. For benzamide derivatives, molecular docking studies have revealed a range of binding affinities depending on the specific substitutions and the target protein.

For instance, in a study of bromo-substituted N-(methoxyphenyl)benzamide isomers, which are structurally analogous to this compound, docking against the ABL1 kinase domain (PDB ID: 5MO4) was performed. jst.go.jp The binding affinities for 2-bromo-N-(4-methoxyphenyl)benzamide and 3-bromo-N-(4-methoxyphenyl)benzamide were calculated to understand their potential as kinase inhibitors. jst.go.jp

Similarly, docking studies on other related molecules, such as pyrazine (B50134) carboxamide derivatives, have shown significant binding affinities to protein targets like DNA gyrase. mdpi.com For example, a derivative demonstrated a strong binding energy of -7.5648 kcal/mol. mdpi.com These examples highlight that this compound would likely exhibit significant binding affinity to various protein targets, with the precise value depending on the specific topology and chemical environment of the binding site.

Table 1: Predicted Binding Affinities of Structurally Related Compounds to Various Protein Targets

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Benzothieno[3,2-d]pyrimidin-4-one Derivative | Cyclooxygenase-2 (COX-2) | -9.4 |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative | DNA Gyrase | -7.5648 |

This table presents data from molecular docking studies on compounds structurally related to this compound to illustrate potential binding affinities.

Molecular docking not only predicts binding affinity but also provides a detailed view of the interactions between the ligand and the amino acid residues within the protein's binding site. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and in the case of halogenated compounds, halogen bonds.

In studies of related benzamide compounds, the amide linkage is frequently observed to form crucial hydrogen bonds with backbone or side-chain residues of the protein target. For example, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.

The aromatic rings of the benzamide structure contribute to binding through hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. For instance, in the docking of bromo-substituted benzamides, stacking of the bromobenzene (B47551) rings was noted as a stabilizing interaction. jst.go.jp

The specific functional groups of this compound each play a distinct role in its potential interactions with a receptor.

The 3-bromo Substituent: The bromine atom can significantly influence binding affinity and selectivity. It can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic center and interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring. jst.go.jp The bromine atom's size and lipophilicity also contribute to van der Waals and hydrophobic interactions.

Structure Activity Relationship Sar Studies in Chemical Biology Contexts

Impact of Bromine Substitution on Molecular Recognition and Target Interaction

The introduction of a bromine atom to a molecular structure, a strategy known as bromination, can significantly influence its therapeutic activity and metabolic profile. ump.edu.pl The presence of bromine on the benzamide (B126) ring of 3-bromo-N-(2-ethoxyphenyl)benzamide is a key feature that can profoundly impact its interaction with biological targets. One of the primary mechanisms through which bromine exerts its influence is via the formation of halogen bonds. ump.edu.pl A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. mdpi.comnih.gov

The bromine atom, with its relatively high polarizability and the presence of a "sigma-hole" (a region of positive electrostatic potential on the halogen), can form strong, directional interactions with Lewis bases such as oxygen, nitrogen, or sulfur atoms found in protein residues. ump.edu.pljst.go.jp These interactions can be critical for the proper orientation and stabilization of the ligand within a binding pocket. nih.gov Studies on similar brominated compounds have shown that the bromine atom plays a pivotal role in interactions with protein residues, contributing to favorable ligand-protein interaction energies. jst.go.jpnih.gov The position of the bromine atom on the phenyl ring is also crucial; for instance, different isomers can exhibit varied interaction geometries, with one utilizing the σ-hole and another a π-hole for binding. nih.gov This highlights the directional nature of halogen bonding and its importance in achieving binding specificity. nih.gov

Role of the 2-ethoxyphenyl Moiety in Modulating Biological Activity and Specificity

The 2-ethoxyphenyl group is another critical component of this compound that contributes to its biological activity profile. In studies of related compounds, such as the positive allosteric modulator ML382 (2-(Cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide), the 2-ethoxy moiety was found to be crucial for activity. researchgate.net Attempts to modify this part of the molecule often led to a significant loss of potency, indicating its essential role in target engagement. researchgate.net

The following table summarizes the impact of modifications to the ether moiety in a related series of 2-sulfonamidebenzamides, highlighting the importance of the ethoxy group for potency. nih.gov

| Compound Modification | EC50 (μM) | Fold Change vs. Ethyl Group |

| Ethyl (as in ML382) | ~0.112 | - |

| Isopropyl | 2.83 | ~25-fold loss |

| Isobutyl | 3.14 | ~28-fold loss |

| Propyl | 0.506 | ~4.5-fold loss |

| 2,2,2-Trifluoroethyl | 0.502 | ~4.5-fold loss |

Data adapted from a study on ML382 analogs. nih.gov

Rational Design Principles for Optimizing Benzamide-Based Scaffolds for Specific Biological Pathways

Benzamide-based scaffolds are prevalent in medicinal chemistry and have been successfully optimized for a variety of biological targets. researchgate.netnih.gov Rational drug design principles can be applied to further refine the structure of this compound for enhanced potency and selectivity toward a specific biological pathway. nih.govresearchgate.net

Key strategies for the optimization of benzamide scaffolds include:

Modification of Ring Substituents: The nature and position of substituents on the phenyl rings can be systematically varied to probe for additional interactions with the target protein. For example, exploring different halogen substitutions could fine-tune halogen bonding interactions, while adding hydrogen bond donors or acceptors could exploit new polar interactions.

Alteration of the Linker: The amide linker is a central feature. Modifications to this group are generally less tolerated, but subtle changes could influence the conformational preferences of the molecule.

Scaffold Hopping: In some cases, replacing one of the phenyl rings with a different heterocyclic ring system can lead to improved properties while maintaining the key binding interactions.

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational methods such as molecular docking can be used to predict how analogs of this compound will bind. nih.gov This allows for the design of new compounds with improved complementarity to the binding site.

The development of novel benzamide-based histone deacetylase (HDAC) inhibitors, for example, has involved modifying the terminal benzene (B151609) rings and the linker region to enhance potency and pharmacokinetic profiles. nih.gov

Exploration of Non-Covalent Interactions (e.g., Halogen Bonding, CH-π, Amide NH-acceptor interactions) in Ligand-Protein Complexes

The binding of this compound to a protein target is governed by a network of non-covalent interactions. nih.govnih.govkinampark.com Understanding these interactions is fundamental to explaining the compound's biological activity.

Halogen Bonding: As discussed previously, the bromine atom can participate in halogen bonding, a directional interaction that can significantly contribute to binding affinity and specificity. ump.edu.pljst.go.jpnih.gov The strength of this interaction is influenced by the nature of the halogen and the acceptor atom. nih.gov

Amide NH-acceptor Interactions: The amide group is a key functional group for forming hydrogen bonds. nih.gov The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.govacs.org These interactions are crucial for anchoring the ligand within the binding site and are a common feature in protein-ligand complexes. nih.gov

The following table provides a summary of the key non-covalent interactions that this compound can participate in.

| Interaction Type | Donor/Acceptor in this compound | Potential Partner in Protein |

| Halogen Bond | Bromine atom (σ-hole) | Electron-rich atoms (O, N, S) |

| Hydrogen Bond | Amide N-H (donor), Carbonyl O (acceptor), Ether O (acceptor) | H-bond acceptors (e.g., backbone C=O), H-bond donors (e.g., backbone N-H, side chains of Ser, Thr, Tyr) |

| CH-π Interaction | Aromatic C-H bonds | Aromatic side chains (Phe, Tyr, Trp, His) |

| π-π Stacking | Phenyl rings | Aromatic side chains (Phe, Tyr, Trp, His) |

| Hydrophobic Interaction | Ethyl group, Phenyl rings | Nonpolar amino acid side chains (e.g., Leu, Ile, Val, Ala) |

Chemical Reactivity and Derivatization Strategies for 3 Bromo N 2 Ethoxyphenyl Benzamide

Functional Group Interconversions of the Benzamide (B126) Moiety

The amide linkage is a robust functional group, yet it can undergo several transformations under specific reaction conditions.

The amide bond in 3-bromo-N-(2-ethoxyphenyl)benzamide can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-bromobenzoic acid and 2-ethoxyaniline. This reaction is fundamental in synthetic routes where the benzamide group serves as a protecting group or when access to the constituent acid and amine is required.

Basic hydrolysis is typically achieved by heating the amide with a strong base such as sodium hydroxide (B78521) in a suitable solvent like a mixture of water and a miscible organic solvent (e.g., THF or ethanol) nih.gov. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide.

Acid-catalyzed hydrolysis, on the other hand, generally requires heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid acs.org. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

A related reaction is the hydrolysis of N-acyl derivatives. For instance, N-acetyl-N-phenylbenzamide can be hydrolyzed to N-phenylbenzamide, demonstrating the selective cleavage of an acyl group from a more complex amide structure wits.ac.za.

Table 1: General Conditions for Hydrolysis of N-Arylbenzamides

| Reaction Type | Reagents | Conditions | Products |

| Basic Hydrolysis | NaOH, H₂O/THF | Heating | Carboxylic acid + Amine |

| Acidic Hydrolysis | HCl or H₂SO₄, H₂O | Heating | Carboxylic acid + Amine |

Reduction and Oxidation Reactions

The benzamide functionality can be subjected to both reduction and oxidation, leading to the formation of amines or modified amide structures, respectively.

Reduction:

The reduction of N-arylbenzamides, such as this compound, typically yields the corresponding secondary amine, 3-bromobenzyl(2-ethoxyphenyl)amine. This transformation is valuable for accessing amine derivatives. Various reducing agents and catalytic systems have been developed for this purpose. A common method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF.

More recently, catalytic methods employing hydrosilanes in the presence of transition metal catalysts have gained prominence. For example, iron and manganese-based catalysts have been shown to be effective for the deoxygenative hydrosilylation of N-arylbenzamides to the corresponding amines.

Oxidation:

The oxidation of secondary amides like this compound is less common than reduction. However, related tertiary benzamides have been shown to undergo oxidation at the α-position of the N-alkyl groups in the presence of systems like 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride and tert-butyl hydroperoxide, leading to N-acylamides and dealkylated secondary amides rsc.org. While direct oxidation of the secondary amide nitrogen is not typical, the aromatic rings can be susceptible to oxidation under certain conditions. Furthermore, N-bromobenzamide, a related compound, is known to act as an oxidant in various reactions . The oxidation of benzylamines to benzamides is a well-established transformation, often utilizing oxidants like tert-butyl hydroperoxide (TBHP) with Lewis acid catalysts such as ZnBr₂ or FeCl₃ rsc.orgacs.org.

Transformations Involving the Bromine Atom

The bromine atom on the benzoyl ring is a versatile handle for a wide range of chemical modifications, primarily through nucleophilic substitution and cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNA r) of the bromine atom in this compound is generally challenging. The SNAr mechanism is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex wikipedia.orgpressbooks.pubmasterorganicchemistry.com. The benzamide group is a deactivating group, making the aromatic ring less susceptible to nucleophilic attack.

However, under harsh conditions, such as high temperatures and the use of very strong nucleophiles or bases, nucleophilic substitution can occur, potentially through a benzyne (B1209423) mechanism pressbooks.pub. For instance, reaction with sodium amide (NaNH₂) could lead to the formation of a benzyne intermediate, which is then trapped by the nucleophile.

The bromine atom in this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are some of the most powerful tools for the derivatization of this compound.

Suzuki-Miyaura Coupling:

This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orgmdpi.com. It is a highly versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 3-position of the benzoyl ring.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene, Dioxane, THF, DME, Water |

| Boron Reagent | Arylboronic acids, Alkylboronic acids |

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine smolecule.comwikipedia.orglibretexts.orgrug.nl. This is a key method for synthesizing N-aryl or N-heteroaryl derivatives at the 3-position. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective.

Sonogashira Coupling:

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.netnih.gov. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Copper-free versions of this reaction have also been developed.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes nih.govbeilstein-journals.orgorganic-chemistry.orgwikipedia.orgresearchgate.net. This reaction is a powerful tool for introducing vinyl groups or more complex unsaturated moieties.

Modifications of the 2-ethoxyphenyl Unit

The 2-ethoxyphenyl group also presents opportunities for chemical modification, primarily involving the ether linkage and the aromatic ring itself.

The ethoxy group is an electron-donating, activating group, which directs electrophilic aromatic substitution to the ortho and para positions of the phenyl ring uoanbar.edu.iqnumberanalytics.commasterorganicchemistry.comlibretexts.orgwikipedia.org. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on this ring, provided that the conditions are controlled to avoid reaction on the brominated ring.

A more common transformation is the cleavage of the ethyl ether to the corresponding phenol. This can be achieved under various conditions:

Strong Acids: Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond libretexts.orgmasterorganicchemistry.comstackexchange.com. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion.

Lewis Acids: Lewis acids such as boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃) are also effective reagents for ether cleavage google.comgoogleapis.comnih.gov.

Other Reagents: Other methods for demethylation of aryl methyl ethers, which can be analogous for ethoxy groups, include the use of reagents like L-selectride for chemoselective cleavage thieme-connect.com or catalytic hydrogenation over skeletal nickel acs.org.

The resulting phenolic group can then be further functionalized, for example, through O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions.

Ethereal Cleavage Reactions

The ethoxy group on the N-phenyl ring represents a site for potential ether cleavage, a common transformation in medicinal chemistry to unmask a phenolic hydroxyl group. This reaction is typically achieved using strong Lewis acids or proton acids. Reagents such as boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), or hydrobromic acid (HBr) are effective for cleaving aryl ethers.

The reaction with boron tribromide, for instance, would proceed via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack by the bromide ion on the ethyl group. This process would yield the corresponding phenol, N-(2-hydroxyphenyl)-3-bromobenzamide. The presence of the amide functionality may require careful optimization of reaction conditions to avoid undesired side reactions.

Table 1: Potential Reagents for Ethereal Cleavage

| Reagent | Typical Conditions | Product |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to r.t. | N-(3-bromo-4-hydroxyphenyl)benzamide |

| Hydrobromic acid (HBr) | Acetic acid, reflux | N-(3-bromo-4-hydroxyphenyl)benzamide |

| Trimethylsilyl iodide (TMSI) | Acetonitrile (B52724), reflux | N-(3-bromo-4-hydroxyphenyl)benzamide |

This table presents plausible transformations based on standard chemical principles for aryl ether cleavage.

Aromatic Electrophilic Substitution on the Ethoxyphenyl Ring

The ethoxyphenyl ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the ethoxy group and, to a lesser extent, the amide nitrogen. solubilityofthings.comcymitquimica.com Both the ethoxy group (-OEt) and the acylamino group (-NHCOAr) are ortho, para-directing. Given that the ortho position to the ethoxy group is already substituted by the amide linkage, incoming electrophiles would be directed primarily to the para position relative to the highly activating ethoxy group (position 5 of the ring) and the ortho position (position 3 of the ring). Steric hindrance from the adjacent amide and ethoxy groups might favor substitution at the less hindered para position.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.net For example, nitration using nitric acid and sulfuric acid would likely yield 3-bromo-N-(2-ethoxy-5-nitrophenyl)benzamide as the major product. Similarly, bromination could be achieved using N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Product |

| Nitration | HNO₃, H₂SO₄ | 3-bromo-N-(2-ethoxy-5-nitrophenyl)benzamide |

| Bromination | Br₂, FeBr₃ or NBS | 3-bromo-N-(5-bromo-2-ethoxyphenyl)benzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-bromo-N-(5-acyl-2-ethoxyphenyl)benzamide |

Product distribution is predicted based on directing group effects and steric considerations.

Synthesis of Complex Benzamide Derivatives and Analogues for Research Probes

The core structure of this compound is a valuable starting point for the synthesis of more complex molecules, such as research probes designed to interact with biological targets.

Formation of Acyclic Imide Analogues

Acyclic imides can be synthesized from benzamide precursors through N-acylation. nih.gov This transformation typically involves the deprotonation of the amide N-H followed by reaction with an acylating agent. For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding sodium amide salt. Subsequent reaction with an acyl chloride, such as 3-bromobenzoyl chloride, would yield the acyclic imide, 3-bromo-N-(3-bromobenzoyl)-N-(2-ethoxyphenyl)benzamide. nih.govdcu.ie This strategy allows for the introduction of a second, distinct acyl group, leading to a diverse range of imide structures. The synthesis of related acyclic imides from benzamides and benzoyl chlorides has been reported to proceed in good yields. nih.govdcu.ie

The general synthesis of acyclic imides often results from condensation reactions between benzoyl chlorides and amino-aromatics, where the imide is formed alongside the benzamide. nih.gov The imides can also be prepared directly from a benzamide starting material. nih.gov

Preparation of Hybrid Molecules

Hybrid molecules, which combine two or more pharmacophores into a single entity, are a key strategy in drug discovery. The this compound scaffold can be elaborated to create such hybrids.

One approach involves using the bromo-substituent as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach other cyclic or acyclic moieties. For instance, a Sonogashira coupling with a terminal alkyne could introduce a new molecular fragment, which could then be used in subsequent reactions like 1,3-dipolar cycloadditions to form heterocyclic rings such as isoxazoles. mdpi.com

Another strategy is to synthesize hybrid structures where the benzamide is linked to another heterocyclic system. Research has shown the successful synthesis of hybrid molecules incorporating thiazolidinone, quinazoline, or imidazole (B134444) moieties with an amide linker. walshmedicalmedia.comnih.govmdpi.com For example, a synthetic route could be designed where a precursor to this compound is reacted with a heterocyclic core. A reported method for synthesizing quinazoline-amide hybrids involves the reaction of isatins with ortho-amino N-aryl benzamides. nih.gov By analogy, a suitably functionalized precursor derived from this compound could participate in similar cyclization or condensation reactions to form complex hybrid molecules.

Applications in Chemical Research and Discovery

Utility as a Synthon in Advanced Organic Synthesis

A synthon is a molecular fragment used in synthetic chemistry to build more complex molecules. The structure of 3-bromo-N-(2-ethoxyphenyl)benzamide, featuring a modifiable brominated ring, makes it a valuable synthon for creating novel and intricate chemical entities.

The presence of the 3-bromobenzoyl moiety is a key feature that positions this compound as a versatile intermediate. The precursor, 3-bromobenzoyl chloride, is a widely used acylating agent for introducing this group onto various molecular frameworks, including sugars, to create complex derivatives. mdpi.com Once incorporated, the bromine atom serves as a handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of elaborate bioactive molecules that would otherwise be difficult to access. researchgate.net For example, N-arylbenzamides can be synthesized using palladium-catalyzed tandem reactions, highlighting the utility of such precursors in constructing complex molecular architectures. researchgate.net

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. scispace.com The goal of DOS is to efficiently create molecular scaffolds with high three-dimensional complexity, which can be used to probe biological systems and identify new therapeutic agents. frontiersin.orgnih.govnih.gov

The structure of this compound is well-suited for DOS campaigns. Starting from this single precursor, the bromine atom can be subjected to a multitude of coupling reactions to introduce a wide array of chemical groups, thereby "branching" out to create a library of analogs with varied substituents. scispace.comcam.ac.uk This approach, often following a build/couple/pair strategy, allows for the rapid generation of novel molecular frameworks. frontiersin.org For instance, a bromo-substituted scaffold can undergo Buchwald-Hartwig amination in a "post-pair" functionalization step to generate bioactive ortho-aminobenzamides. cam.ac.uk This strategic introduction of diversity is crucial for exploring new areas of chemical space and identifying compounds with novel biological activities. researchgate.net

Investigation of Potential Biological Targets and Mechanisms of Action (Non-Clinical)

The benzamide (B126) scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and drugs. researchgate.net The specific substitution pattern of this compound suggests several avenues for non-clinical investigation into its potential biological effects.

Benzamide derivatives are known to interact with a wide range of biological targets, including enzymes and G-protein coupled receptors. The activity is highly dependent on the substitution patterns on both the benzoyl and N-phenyl rings.

Enzyme Inhibition: Research on related compounds has shown that bromo-substituted benzamides can be potent enzyme inhibitors. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer. nih.gov Similarly, other substituted benzamides have been identified as inhibitors of enzymes like Pim-1 kinase, which is implicated in various cancers. tandfonline.com The sulfonamide moiety, structurally related to the amide, is also found in potent inhibitors of sirtuin-2 (SIRT2), a target for neurodegenerative diseases.

Receptor Modulation: Substituted benzamides are well-known for their modulation of dopamine (B1211576) receptors. nih.gov Furthermore, benzamide analogs have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with the potential to treat addiction, depression, and other neurological disorders. nih.gov Structure-activity relationship (SAR) studies on these NAMs revealed that halogen substitutions, including bromine, can significantly impact potency and subtype selectivity. nih.gov

The combination of the bromo-substituent and the 2-ethoxyphenyl group in this compound provides a unique electronic and steric profile that could be explored for novel interactions with these and other biological targets.

The benzamide core is associated with a broad spectrum of biological activities. The specific activities of derivatives are fine-tuned by their substitution patterns, which influence properties like lipophilicity, hydrogen bonding capacity, and target engagement.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of bromo-benzamide derivatives. The bromine atom can enhance lipophilicity and participate in halogen bonding, potentially improving target binding. acs.org For instance, certain 3- and 4-bromobenzohydrazide (B182510) derivatives have demonstrated significant anticancer activity, with some compounds proving more potent than the standard drug 5-fluorouracil. researchgate.net In other studies, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives showed potent inhibitory effects on non-small cell lung cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Benzamide Derivatives

| Compound Structure/Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Mechanism of Action/Target |

|---|---|---|---|

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives (e.g., C9) | NCI-H1581, NCI-H520 | 1.25 µM, 1.36 µM | FGFR1 Inhibition nih.gov |

| 3/4-Bromobenzohydrazide derivatives (e.g., compound 22) | Multiple cell lines | 1.20 µM | General cytotoxic activity researchgate.net |

| 4-Chloro-3-nitrobenzamide analogs (with bromo substitution) | Murine SCLC | Improved potency ~5-7 fold | Covalent modification of β-tubulin acs.org |

Antimicrobial Activity: Benzamide derivatives have been widely investigated for their antimicrobial properties. researchgate.netnanobioletters.com Studies on N-(o-hydroxyphenyl)benzamides revealed that their activity against bacteria and fungi is highly dependent on the substituents, with some compounds showing minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Candida albicans. esisresearch.orgnih.govresearchgate.net The presence of halogen atoms is often correlated with enhanced antimicrobial effects. researchgate.net

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound Class | Microorganism(s) | Reported Activity (MIC) |

|---|---|---|

| N-(o-hydroxyphenyl)benzamides | Pseudomonas aeruginosa | 25 µg/mL nih.gov |

| N-(o-hydroxyphenyl)benzamides | Candida albicans | 12.5-25 µg/mL esisresearch.orgnih.gov |

| N-Pyrazolyl Benzamide derivatives | Various bacteria and fungi | Good to superior activity hilarispublisher.com |

Anti-inflammatory Activity: The anti-inflammatory potential of benzamides is also well-documented. researchgate.net N-phenylcarbamothioyl)benzamides, which share the core N-aryl amide structure, have shown significant in vivo anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin. nih.govdovepress.com The mechanism often involves the inhibition of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). nih.gov One study on N-(α-benzamido cinnamoyl) aryl hydrazones found that a bromo-substituted derivative exhibited anti-inflammatory activity equivalent to the drug phenylbutazone. researchgate.net

A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context. rsc.org The structure of this compound makes it an attractive starting point for the development of such probes.

The bromine atom can be replaced with or used as a handle to attach a reporter tag (e.g., a fluorophore or biotin) or a photo-affinity label. For example, benzamide analogs have been functionalized with terminal alkynes to serve as "clickable" probes for target identification via copper-catalyzed azide-alkyne cycloaddition. acs.org This approach was successfully used to confirm that a series of anti-cancer benzamides act by covalently modifying β-tubulin. acs.org Similarly, other scaffolds have been modified with reactive groups to create covalent probes for specific protein families, such as bromodomains. nih.gov Therefore, this compound could be synthetically elaborated into a tailored chemical probe to identify and validate its putative biological targets.

Contributions to Materials Science Research

The exploration of novel organic molecules for applications in materials science is a burgeoning field of research. The structural characteristics of this compound make it a candidate for investigation in the development of new materials with tailored properties.

Benzamide derivatives are known to exhibit non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. These properties arise from the intramolecular charge transfer between electron-donating and electron-withdrawing groups within the molecule. In this compound, the ethoxy group acts as an electron donor, while the bromine atom and the carbonyl group of the amide linkage can act as electron acceptors. This electronic asymmetry suggests that the compound could possess NLO activity.

Theoretical studies on similar benzamide structures have shown that the nature and position of substituents on the aromatic rings significantly influence the second-order hyperpolarizability (β), a measure of NLO activity. While specific experimental data for this compound is not extensively documented in publicly available literature, research on analogous compounds provides insights into its potential. For instance, studies on other substituted benzamides have demonstrated their capability to generate second-harmonic signals, a key characteristic of NLO materials. The investigation into the NLO properties of this compound would likely involve computational modeling and experimental techniques such as the Kurtz-Perry powder technique to quantify its NLO efficiency.

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions that govern the formation of the crystal lattice. The molecular structure of this compound offers several functionalities that can participate in various non-covalent interactions, making it a valuable building block in supramolecular chemistry.